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Compound of Interest

Compound Name: Cinatrin B
CAS No.: 136266-34-7
Cat. No.: B163754
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Executive Summary: The Cinatrin B Profile

Cinatrin B is a spiro-gamma-dilactone natural product isolated from the fungus Circinotrichum
falcatisporum (strain RF-641). Unlike many classical phospholipase inhibitors that act as
suicide substrates (e.g., Manoalide) or transition-state analogues, Cinatrin B and its congeners
(Cinatrin A, C1, C2, C3) function as non-competitive inhibitors of Phospholipase A2 (PLA2).

This guide delineates the specificity profile of Cinatrin B, contrasting its broad-spectrum sPLA2
activity against its lack of cross-reactivity with Phospholipase C (PLC) and downstream
arachidonic acid cascade enzymes.

Key Technical Specifications

o Primary Target: Secretory Phospholipase A2 (sPLA2) (Groups IA, IB, IIA).

o Mechanism of Action: Non-competitive inhibition; binds directly to the enzyme independent of
substrate or Calcium (

) concentration.
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» Family Potency Benchmark: Cinatrin C3 (most potent congener) exhibits an

of ~70 uM against rat platelet PLA2 with a
of 36 uM.[1] Cinatrin B exhibits dose-dependent inhibition with slightly lower potency.

o Chemical Classification: Spiro-gamma-dilactone / 1,2,3,5-tetrahydroxypentadecane-1,2,3-
tricarboxylic acid derivative.

Mechanistic Comparison: Cinatrin B vs. Standard
Inhibitors

To select the correct inhibitor for your assay, understand the fundamental difference in binding
modalities. Cinatrin B offers a reversible, allosteric-like modulation, whereas alternatives often
permanently disable the enzyme.
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Analyst Insight: Choose Cinatrin B when studying sPLA2 kinetics where enzyme preservation
is required (reversible) or when excluding the interference of PLC inhibition is critical. Choose
Manoalide only for terminal endpoint assays due to its irreversible destruction of the enzyme

and off-target PLC effects.

Signaling Pathway & Cross-Reactivity Context

Cinatrin B intervenes at the apex of the inflammatory cascade. Its specificity is defined by
where it fails to act. It blocks the liberation of Arachidonic Acid (AA) from membrane

phospholipids but does not interfere with the downstream processing of AA or the parallel
Phosphoinositide pathway (PLC).

Diagram 1: Arachidonic Acid Cascade & Inhibitor
Intervention Points
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Caption: Cinatrin B specifically targets PLA2 without cross-reacting with PLC (unlike
Manoalide) or downstream COX/LOX enzymes.

Experimental Validation Protocols

To validate Cinatrin B activity and exclude cross-reactivity in your specific cell line or purified
enzyme system, use the following self-validating protocols.
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Protocol A: sPLA2 Inhibition Assay (Colorimetric)

Objective: Determine

of Cinatrin B against porcine pancreatic SPLA2.

e Substrate Preparation:
o Use 1,2-dithio-analog of diheptanoyl phosphatidylcholine.
o Solubilize in Ethanol to 10 mM stock.

o Buffer System:
o 25 mM Tris-HCI (pH 7.5), 10 mM

, 100 mM KCI, 0.3 mM Triton X-100.

o Note: Although Cinatrin B binding is Ca-independent, the enzyme catalytic activity
requires Calcium.

e Reaction Setup:

o Blank: Buffer + DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) + Substrate (No Enzyme).

o Control: Buffer + DTNB + Substrate + sSPLA2 Enzyme (10 units).

o Test: Buffer + DTNB + Substrate + SPLA2 Enzyme + Cinatrin B (Titrate 10 pM — 500 uM).
e Measurement:

o Monitor absorbance at 414 nm (formation of thiolate anion).

o Incubate at 25°C for 10 minutes.
 Validation Check:

o The "Blank" must show <5% auto-hydrolysis.
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o If using Manoalide as a positive control, pre-incubate enzyme with inhibitor for 15 mins
(required for covalent bond formation). Cinatrin B does not require pre-incubation.

Protocol B: Specificity Screen (PLC Exclusion)

Objective: Confirm lack of cross-reactivity with Phospholipase C (PLC).
e Enzyme Source: Purified Bacillus cereus PLC or rat brain cytosolic fraction.
e Substrate: p-Nitrophenyl phosphorylcholine (p-NPPC).
o Workflow:
o Mix PLC enzyme with Cinatrin B (100 uM, high concentration challenge).
o Add p-NPPC substrate.
o Measure release of p-Nitrophenol at 405 nm.
e Interpretation:
o Specific: >90% enzyme activity remains compared to vehicle control.

o Non-Specific: <50% activity indicates cross-reactivity (typical of Manoalide).

Diagram 2: Specificity Screening Workflow
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Caption: Workflow for distinguishing Cinatrin B activity. Note that unlike covalent inhibitors,
Cinatrin B does not strictly require pre-incubation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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